2-Deoxy-lyxo-hexose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Deoxy-lyxo-hexose, also known as D-mannitol, is a type of sugar alcohol used in various applications. It is a naturally occurring polyol found in fruits and vegetables and is widely used in the food, pharmaceutical, and medical industries.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

D-mannitol can be synthesized through the hydrogenation of fructose. The reaction typically involves the use of a nickel catalyst under high pressure and temperature conditions. The process can be represented as follows:

Fructose+H2→D-mannitol

Industrial Production Methods

Industrial production of D-mannitol involves the catalytic hydrogenation of fructose or glucose syrups. The process is carried out in large reactors where the sugar solution is mixed with a nickel catalyst and hydrogen gas. The reaction is conducted at elevated temperatures (around 120-160°C) and pressures (50-100 atm) to achieve high yields.

Analyse Chemischer Reaktionen

Types of Reactions

D-mannitol undergoes various chemical reactions, including:

Oxidation: D-mannitol can be oxidized to form D-mannose and other derivatives.

Reduction: It can be reduced to form hexane-1,2,3,4,5,6-hexol.

Substitution: D-mannitol can undergo substitution reactions to form esters and ethers.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a nickel catalyst is commonly used.

Substitution: Acidic or basic conditions are often employed to facilitate substitution reactions.

Major Products

Oxidation: D-mannose, D-mannitol derivatives.

Reduction: Hexane-1,2,3,4,5,6-hexol.

Substitution: Various esters and ethers of D-mannitol.

Wissenschaftliche Forschungsanwendungen

Precursor for Antibiotics

2-Deoxy-lyxo-hexose serves as a precursor in synthesizing 2,6-dideoxy sugars, which are integral components of several antibiotics such as daunorubicin and doxorubicin. Research has demonstrated efficient synthetic routes for producing these antibiotics using this compound.

Metabolic Pathway Studies

This compound is used to investigate the metabolic pathways of microorganisms. For instance, studies have shown that Pseudomonas aeruginosa can convert this compound into 2-deoxy-D-lyxo-hexonic acid, providing insights into microbial metabolism and potential biotechnological applications.

Cancer Research

Recent studies indicate that 2-deoxy sugars can significantly impact cancer cell metabolism. For example, compounds derived from 2-deoxy-D-glucose have been shown to inhibit cancer cell growth by altering metabolic pathways. This suggests that this compound may also possess similar antiproliferative properties, warranting further investigation .

Case Studies and Research Findings

Diuretic Properties

In pharmacology, this compound has been explored for its diuretic effects, particularly in reducing intracranial pressure and managing oliguric renal failure. Its osmotic properties make it a candidate for therapeutic applications in these areas.

Cell Culture Media

The compound is also utilized in cell culture media, where it can influence cellular behavior and metabolic activity, providing researchers with tools to study various biological processes.

Wirkmechanismus

D-mannitol exerts its effects primarily through osmotic mechanisms. In medical applications, it increases the osmolarity of blood, drawing water out of tissues and into the bloodstream. This helps reduce swelling and pressure in tissues, such as in cases of cerebral edema. The compound targets cellular pathways involved in water transport and distribution.

Vergleich Mit ähnlichen Verbindungen

D-mannitol is often compared with other sugar alcohols such as sorbitol and xylitol. While all three compounds are used as sweeteners and have similar chemical structures, D-mannitol is unique in its lower hygroscopicity and higher melting point, making it more suitable for certain applications.

Similar Compounds

Sorbitol: Another sugar alcohol used as a sweetener and humectant.

Xylitol: A sugar alcohol with applications in dental care and as a sweetener.

Erythritol: A sugar alcohol with a lower caloric value and used as a sweetener.

Eigenschaften

CAS-Nummer |

6664-99-9 |

|---|---|

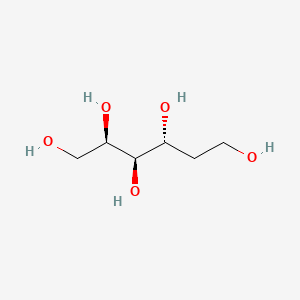

Molekularformel |

C6H12O5 |

Molekulargewicht |

166.17 g/mol |

IUPAC-Name |

(2R,3R,4R)-hexane-1,2,3,4,6-pentol |

InChI |

InChI=1S/C6H14O5/c7-2-1-4(9)6(11)5(10)3-8/h4-11H,1-3H2/t4-,5-,6-/m1/s1 |

InChI-Schlüssel |

VRYALKFFQXWPIH-HSUXUTPPSA-N |

SMILES |

C(CO)C(C(C(CO)O)O)O |

Isomerische SMILES |

C(CO)[C@H]([C@H]([C@@H](CO)O)O)O |

Kanonische SMILES |

C(CO)C(C(C(CO)O)O)O |

Aussehen |

Solid powder |

melting_point |

146.5 °C |

Key on ui other cas no. |

1949-89-9 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-deoxy-D-galactose 2-deoxy-lyxo-hexose 2-deoxy-lyxo-hexose, (D)-isome |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.